molecular formula C8H7ClN2 B1597601 4-Chloro-2-methyl-1H-benzo[d]imidazole CAS No. 5599-82-6

4-Chloro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1597601
CAS No.: 5599-82-6
M. Wt: 166.61 g/mol
InChI Key: LRJKAKFRLUGCMH-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the second position of the benzimidazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-1H-benzo[d]imidazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these enzymes is often characterized by the formation of stable enzyme-inhibitor complexes, which can lead to the inhibition of enzyme activity and subsequent alterations in metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes, thereby preventing the enzymes from catalyzing their respective reactions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo various changes, including degradation and alterations in its stability. These changes can impact the long-term effects of this compound on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have distinct biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the inhibition of specific enzymes. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone in the presence of a chlorinating agent. For example, the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst can yield this compound. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial production may also involve the use of advanced techniques such as flow chemistry and microwave-assisted synthesis to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the second position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Substitution Reactions: Products include various substituted benzimidazoles depending on the nucleophile used.

    Oxidation Reactions: Products include 4-chloro-2-formyl-1H-benzo[d]imidazole or 4-chloro-2-carboxy-1H-benzo[d]imidazole.

    Reduction Reactions: Products include this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Chloro-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying enzyme mechanisms and as a fluorescent marker in biological assays.

    Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives are explored for their therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and polymers. It also finds applications in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

4-Chloro-2-methyl-1H-benzo[d]imidazole can be compared with other similar compounds such as:

    2-Methylbenzimidazole: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.

    4-Chlorobenzimidazole: Lacks the methyl group, leading to variations in its chemical and biological properties.

    2-Phenylbenzimidazole: Contains a phenyl group instead of a methyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKAKFRLUGCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363316
Record name 4-Chloro-2-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-82-6
Record name 4-Chloro-2-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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